molecular formula C19H24N2O3 B4731968 1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine

1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine

Cat. No.: B4731968
M. Wt: 328.4 g/mol
InChI Key: ABMFSHLRRBGZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. FMP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine exerts its pharmacological effects by binding to specific receptors in the CNS. Research has shown that this compound has a high affinity for 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, behavior, and cognition (Mori et al., 2017). This compound also modulates the activity of the GABA system by enhancing GABAA receptor-mediated chloride ion influx, resulting in increased inhibitory neurotransmission (Sakamoto et al., 2016).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Research has shown that this compound increases the release of dopamine and serotonin in the prefrontal cortex and striatum, which are brain regions involved in the regulation of mood, behavior, and cognition (Mori et al., 2017). This compound also enhances the activity of the GABA system by increasing the frequency of GABAA receptor-mediated chloride ion influx, resulting in increased inhibitory neurotransmission (Sakamoto et al., 2016).

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has several advantages and limitations for lab experiments. One of the advantages is its high affinity for specific receptors in the CNS, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. This compound also has good pharmacokinetic properties, which makes it a suitable candidate for in vivo studies (Mori et al., 2017). However, one of the limitations of this compound is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for research on 1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine. One of the directions is to investigate the potential use of this compound as a therapeutic agent for various CNS disorders, including schizophrenia, depression, and anxiety disorders. Another direction is to explore the role of this compound in modulating the activity of the GABA system in different brain regions and its potential implications for the treatment of CNS disorders (Sakamoto et al., 2016). Additionally, further studies are needed to elucidate the potential side effects and toxicity of this compound and to develop safer derivatives with improved pharmacological properties.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential use in various applications. This compound can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound, including investigating its potential therapeutic use for various CNS disorders and exploring its role in modulating the activity of the GABA system.

Scientific Research Applications

1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has been studied for its potential use in various applications, including as an antipsychotic, antidepressant, and anxiolytic agent. Research has shown that this compound has a high affinity for serotonin (5-HT) and dopamine (DA) receptors, which are involved in the regulation of mood, behavior, and cognition (Mori et al., 2017). This compound has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is the main inhibitory neurotransmitter in the central nervous system (CNS) (Sakamoto et al., 2016).

Properties

IUPAC Name

1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-15-6-3-4-8-18(15)24-16(2)19(22)21-11-9-20(10-12-21)14-17-7-5-13-23-17/h3-8,13,16H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMFSHLRRBGZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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